N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide
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Overview
Description
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a piperidine moiety and an amide linkage, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus, the activation of the downstream cellular processes.
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways. These pathways are primarily involved in cell division, growth, and death. By inhibiting tyrosine kinases, the compound can prevent the uncontrolled cell division that characterizes many forms of cancer .
Pharmacokinetics
It is known that the compound has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . This suggests that the compound may be administered in these forms to improve its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the inhibition of tyrosine kinase activity. This leads to the prevention of the phosphorylation process and the subsequent activation of downstream cellular processes. This can result in the inhibition of uncontrolled cell division, growth, and death, which are characteristic of many forms of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-methyl-6-chloropyrimidine with piperidine under basic conditions to form the piperidinyl-substituted pyrimidine. This intermediate is then coupled with 4-aminobenzamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-methyl-6-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)butanamide
- N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide
Uniqueness
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-3-7-19(26)22-16-8-10-17(11-9-16)23-20-21-15(2)14-18(24-20)25-12-5-4-6-13-25/h8-11,14H,3-7,12-13H2,1-2H3,(H,22,26)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJUKMDEAJWCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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